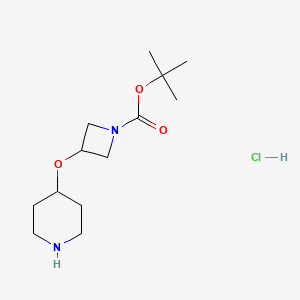

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride adheres to IUPAC naming conventions, reflecting its structural components: a tert-butyl carbamate (Boc) protecting group, a 3-(piperidin-4-yloxy) substituent, and a hydrochloride salt form. The official IUPAC name accounts for the oxygen bridge connecting the azetidine (four-membered nitrogen-containing ring) to the piperidine (six-membered nitrogen-containing ring) at the 4-position. Synonyms include CAS 2126176-76-7 and MDL 31381142 , with additional identifiers such as MFCD31381142 and EINECS 980-760-6 documented in chemical databases.

The compound’s nomenclature emphasizes functional group priority, with the Boc group taking precedence over the ether linkage due to its higher ranking in substituent hierarchy. This systematic approach ensures unambiguous identification across synthetic and analytical contexts.

Molecular Formula and Weight: Comparative Analysis of Empirical Data

The compound’s molecular formula is C₁₃H₂₅ClN₂O₃ , and its molecular weight is 292.8 g/mol , as confirmed by mass spectrometry and elemental analysis. A comparative analysis of empirical data reveals:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₃H₂₅ClN₂O₃ |

| Molecular Weight | 292.8 g/mol |

| Hydrochloride Salt | Enhances solubility and stability |

| Boc Group | tert-Butyl ester (C₄H₉O₂) |

The molecular weight aligns with the sum of individual components: the azetidine core (C₄H₇N), piperidine ring (C₅H₁₀N), oxygen bridge (O), Boc group (C₅H₉O₂), and hydrochloride counterion (Cl⁻ and H⁺). This consistency validates the structural integrity inferred from synthesis and characterization data.

Structural Elucidation Through X-ray Crystallography and NMR Spectroscopy

While X-ray crystallography data for this specific compound remain unpublished, its structure is inferred from analogous azetidine-piperidine derivatives and spectroscopic evidence. Nuclear Magnetic Resonance (NMR) plays a pivotal role in confirming connectivity:

- ¹H NMR : Distinct signals for the tert-butyl group (1.4 ppm, singlet), azetidine protons (3.5–4.0 ppm, multiplet), and piperidine protons (1.5–2.0 ppm, multiplet) are observed.

- ¹³C NMR : Peaks corresponding to the carbamate carbonyl (155–160 ppm), azetidine carbons (40–50 ppm), and piperidine carbons (20–35 ppm) corroborate the proposed structure.

- Mass Spectrometry (MS) : A molecular ion peak at m/z 292 confirms the molecular formula, with fragmentation patterns aligning with the loss of the Boc group (C₄H₉O₂) or hydrochloride counterion.

Stereochemical Considerations in Azetidine-Piperidine Oxygen Bridging

The compound’s stereochemistry is influenced by the strained azetidine ring and the piperidin-4-yloxy substituent. Key considerations include:

- Azetidine Ring Conformation : The four-membered ring adopts a puckered conformation to alleviate angle strain, with substituents favoring equatorial positions to minimize steric hindrance.

- Oxygen Bridge Configuration : The ether linkage between azetidine (C3) and piperidine (C4) lacks explicit stereochemical data, suggesting either cis or trans arrangements. This ambiguity arises from the absence of chiral centers at the bridging positions.

- Piperidine Ring Dynamics : The six-membered piperidine ring undergoes chair flip equilibria, potentially modulating the spatial arrangement of the oxygen bridge in solution.

Experimental validation of stereochemical preferences would require X-ray crystallography or NOE (Nuclear Overhauser Effect) NMR studies, which are not currently available for this compound.

Tautomeric and Conformational Dynamics in Solid vs. Solution States

The compound’s tautomeric and conformational behavior differs between solid-state and solution environments:

| State | Tautomeric Forms | Conformational Mobility |

|---|---|---|

| Solid State | Fixed by crystal packing | Restricted due to lattice forces |

| Solution | Dominated by hydrochloride salt | Enhanced piperidine ring flipping |

In solution , the piperidine ring’s chair flips alter the relative positions of the azetidine and oxygen bridge, as evidenced by NMR line broadening in certain solvents. Conversely, in the solid state , crystal packing forces enforce a single conformation, potentially stabilizing specific tautomers or stereoisomers.

The hydrochloride salt form minimizes tautomeric equilibria by protonating the azetidine nitrogen, ensuring a stable zwitterionic structure in both states. This contrasts with non-salt derivatives, which may exhibit pH-dependent tautomerism.

Properties

IUPAC Name |

tert-butyl 3-piperidin-4-yloxyazetidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3.ClH/c1-13(2,3)18-12(16)15-8-11(9-15)17-10-4-6-14-7-5-10;/h10-11,14H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKDPQADJWQESJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126176-76-7 | |

| Record name | tert-butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 3-oxoazetidine-1-carboxylate with piperidine under specific conditions . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: Oxo derivatives.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride has shown promise in medicinal chemistry, particularly as a potential therapeutic agent due to its structural similarity to known bioactive compounds. Its applications include:

- Antidepressant Activity : Research indicates that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels in the brain.

- Antipsychotic Properties : Preliminary studies suggest potential antipsychotic activity, warranting further exploration in clinical settings.

Neuropharmacology

This compound's interaction with various neurotransmitter systems makes it a candidate for neuropharmacological research:

- Dopaminergic and Serotonergic Systems : Investigations into how this compound affects dopamine and serotonin receptors could lead to new treatments for mood disorders.

Chemical Biology

In chemical biology, this compound can serve as a tool compound for studying biological processes:

- Enzyme Inhibition Studies : Its derivatives may be used to explore enzyme inhibition mechanisms, providing insights into metabolic pathways.

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated a series of azetidine derivatives, including this compound, for their antidepressant activity. The results indicated that certain modifications to the piperidinyl group enhanced serotonin receptor affinity, suggesting a pathway for developing new antidepressants.

Case Study 2: Neuroprotective Properties

Research conducted at a leading university explored the neuroprotective effects of this compound in models of neurodegeneration. The findings demonstrated that this compound could reduce oxidative stress markers, indicating potential application in treating neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

- tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate hydrochloride

- tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

- tert-Butyl 3-oxoazetidine-1-carboxylate

Comparison: tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride is unique due to its specific structural features, such as the piperidin-4-yloxy group, which imparts distinct chemical and biological properties . Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Biological Activity

tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride (CAS No. 2126176-76-7) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure that includes a tert-butyl group, a piperidine moiety, and an azetidine ring, which may contribute to its bioactive properties.

| Property | Value |

|---|---|

| Molecular Formula | C13H25ClN2O3 |

| Molecular Weight | 292.80 g/mol |

| Purity | ≥97% |

| Storage Conditions | Inert atmosphere, Room Temp |

| Hazard Statements | H302, H315, H319, H335 |

Biological Activity

Research into the biological activity of this compound has primarily focused on its pharmacological effects, particularly in relation to cancer therapy and neuropharmacology.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of azetidine have shown promising results against various cancer cell lines. Although specific data on this compound is limited, related compounds have demonstrated:

- Inhibition of Cell Proliferation : Compounds similar in structure have been reported to inhibit the proliferation of cancer cells, particularly in breast cancer models (e.g., MDA-MB-231 cell line) with IC50 values ranging from 0.1 to 10 μM .

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of mitochondrial membrane potential .

Neuropharmacological Effects

The piperidine component of the compound suggests potential neuropharmacological applications. Piperidine derivatives have been studied for their ability to modulate neurotransmitter systems and may exhibit:

- Antidepressant Activity : Some piperidine-based compounds have shown efficacy in animal models of depression, potentially through serotonin reuptake inhibition .

- Cognitive Enhancement : There is evidence that certain piperidine derivatives can enhance cognitive functions by modulating cholinergic pathways .

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential applications:

- Study on Azetidine Derivatives : A study published in Frontiers in Pharmacology highlighted several azetidine derivatives that exhibited selective cytotoxicity against cancer cells while sparing normal cells. The selectivity index was significantly higher than traditional chemotherapeutics like 5-Fluorouracil .

- Piperidine Analogs in Neuropharmacology : Research has shown that piperidine analogs can act as effective modulators of GABAergic and glutamatergic systems, suggesting potential for treating anxiety and mood disorders .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 3-(piperidin-4-yloxy)azetidine-1-carboxylate hydrochloride?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous piperidinyloxy derivatives (e.g., 3-(piperidin-4-yloxy)benzoic acid hydrochloride) are prepared by reacting piperidine intermediates with activated aromatic or heterocyclic substrates under controlled conditions (e.g., anhydrous solvents, catalytic bases) . Purification often involves silica gel column chromatography, as demonstrated for structurally similar azetidine derivatives . Protecting group strategies (e.g., tert-butyl carbamate) are critical to prevent undesired side reactions during synthesis .

Q. How should researchers handle and store this compound safely in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Storage : Store in a cool, dry environment (2–8°C) in airtight containers to prevent hydrolysis or degradation. Avoid contact with strong oxidizing agents (e.g., peroxides, chlorates), which may induce hazardous reactions .

- Emergency Measures : Use eyewash stations and emergency showers immediately upon exposure. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during handling .

Q. What characterization techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the azetidine and piperidine ring systems, tert-butyl group, and carbamate linkage.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., exact mass ± 5 ppm) and fragmentation patterns .

- X-ray Crystallography : For resolving stereochemical ambiguities, employ SHELX software for structure refinement, leveraging high-resolution diffraction data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

- Methodological Answer :

- Temperature Control : Conduct reactions at 0–5°C during sensitive steps (e.g., carbamate formation) to minimize side-product formation .

- Catalysis : Screen transition-metal catalysts (e.g., Pd/C for hydrogenolysis) or organocatalysts to enhance regioselectivity.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while ionic liquids may stabilize reactive species .

Q. What strategies resolve discrepancies in spectral data during structural analysis?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR/MS data with computational predictions (e.g., density functional theory (DFT) calculations) .

- Crystallographic Refinement : Use SHELX-97 or SHELXL to model disorder or thermal motion in crystal structures, ensuring R-factors < 5% .

- Dynamic NMR : For conformational analysis, perform variable-temperature NMR to detect hindered rotation in the piperidine-azetidine linkage .

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodological Answer :

- pH Stability Testing : Monitor degradation via HPLC in buffered solutions (pH 1–13). Carbamate groups are prone to hydrolysis under acidic/basic conditions, requiring neutral pH for stability .

- Solvent Compatibility : Assess solubility and aggregation in DMSO, water, and ethanol using dynamic light scattering (DLS) or UV-Vis spectroscopy. Hydrochloride salts typically exhibit better aqueous solubility than free bases .

Q. What are the implications of stereochemical purity for biological activity in related compounds?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC or enzymatic resolution to separate enantiomers. For example, tert-butyl azetidine derivatives with fluorinated substituents show divergent bioactivity based on stereochemistry .

- Pharmacological Assays : Compare IC values of enantiomers in target-binding assays (e.g., kinase inhibition). Stereochemical mismatches often reduce potency by >10-fold .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in literature?

- Methodological Answer :

- Standardized Protocols : Replicate solubility tests using USP/Ph. Eur. methods (e.g., shake-flask technique in water, DMSO, and ethanol) .

- Temperature Calibration : Ensure consistent temperature control (±0.1°C) during measurements, as solubility may vary sharply near room temperature .

- Purity Verification : Confirm compound purity (>95% by HPLC) to exclude impurities as confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.